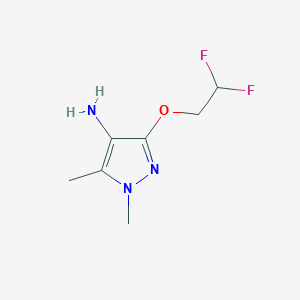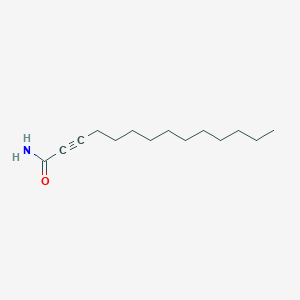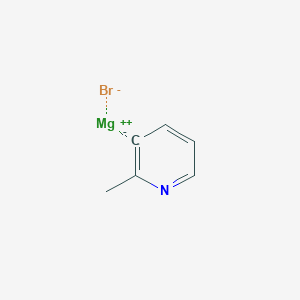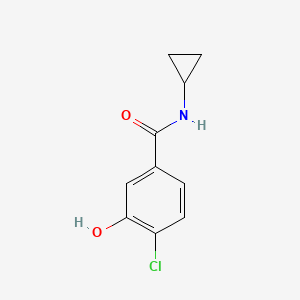
2,2'-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings connected via an ethane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with ethane-1,1-diyl dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethane bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can occur with reagents such as bromine or chlorine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2,5-diones.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure but with a hexane bridge instead of an ethane bridge.
Dimethyl 2,2’-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)diacetate: Contains indole rings instead of pyrrole rings.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Features sulfonate groups instead of pyrrole rings.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific ethane bridge connecting two pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
921624-96-6 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-methyl-2-[1-(1-methylpyrrol-2-yl)ethyl]pyrrole |
InChI |
InChI=1S/C12H16N2/c1-10(11-6-4-8-13(11)2)12-7-5-9-14(12)3/h4-10H,1-3H3 |
Clave InChI |
IKQDFJYLOIYIHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CN1C)C2=CC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)


![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)

